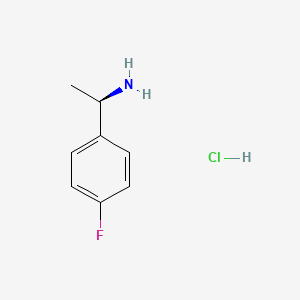

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660896 | |

| Record name | (1R)-1-(4-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-42-7 | |

| Record name | (1R)-1-(4-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-fluorophenyl)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride, a key chiral building block in pharmaceutical synthesis. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical workflows.

Chemical and Physical Properties

This compound is the salt form of the chiral amine (R)-1-(4-Fluorophenyl)ethylamine. The hydrochloride form often provides improved stability and handling characteristics compared to the free base. While specific experimental data for the hydrochloride salt is not consistently available in public literature, the properties of the well-characterized free base are provided for reference.

Table 1: Physicochemical Properties of (R)-1-(4-Fluorophenyl)ethylamine and its Hydrochloride Salt

| Property | This compound | (R)-1-(4-Fluorophenyl)ethylamine (Free Base) |

| IUPAC Name | (1R)-1-(4-fluorophenyl)ethan-1-aminium chloride | (1R)-1-(4-fluorophenyl)ethan-1-amine |

| Synonyms | (R)-(+)-1-(4-Fluorophenyl)ethylamine HCl | (+)-1-(4-Fluorophenyl)ethylamine |

| CAS Number | 321318-42-7[1][2] | 374898-01-8[3][4] |

| Molecular Formula | C₈H₁₁ClFN[2] | C₈H₁₀FN[3][4] |

| Molecular Weight | 175.63 g/mol [2] | 139.17 g/mol [3][4] |

| Appearance | White to off-white solid | Clear liquid or solid |

| Melting Point | Data not available | -30 °C[5] |

| Boiling Point | Data not available | 76 °C at 22 mmHg[5] |

| Solubility | Data not available | Sparingly soluble in water (0.0015 g/L at 25°C)[3] |

| Storage | Room temperature, under inert atmosphere[1] | Room temperature, sealed in dry, keep in dark place[4] |

Spectral Data

Experimental Protocols

The synthesis of enantiomerically pure (R)-1-(4-Fluorophenyl)ethylamine typically involves the resolution of the racemic mixture. The resulting free base can then be converted to the hydrochloride salt.

Synthesis via Optical Resolution of Racemic 1-(4-Fluorophenyl)ethylamine

This protocol is adapted from a patented method for the industrial-scale resolution of the racemic amine using a chiral resolving agent.

Methodology:

-

Diastereomeric Salt Formation: A racemic mixture of 1-(4-fluorophenyl)ethylamine is treated with a chiral resolving agent, such as L-(-)-malic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to different physical properties, one diastereomeric salt will have lower solubility in the chosen solvent system. This allows for its selective crystallization from the solution upon cooling or concentration. For example, the salt formed between the (R)-amine and L-(-)-malic acid may preferentially crystallize.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated, enantiomerically enriched salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (R)-1-(4-fluorophenyl)ethylamine.

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified (R)-1-(4-fluorophenyl)ethylamine.

Conversion to Hydrochloride Salt

This is a general procedure for the formation of a hydrochloride salt from a free amine.

Methodology:

-

Dissolution: The purified (R)-1-(4-Fluorophenyl)ethylamine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the stirred amine solution.

-

Precipitation: The hydrochloride salt, being insoluble in the nonpolar solvent, will precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Chiral HPLC Analysis

The enantiomeric purity of (R)-1-(4-Fluorophenyl)ethylamine should be determined using chiral High-Performance Liquid Chromatography (HPLC).

General Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.

-

Sample Preparation: The amine sample is dissolved in the mobile phase or a compatible solvent. For amines lacking a strong chromophore, pre-column derivatization with an agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be employed to enhance UV or fluorescence detection.

-

Analysis: The sample is injected onto the chiral column, and the separation of the enantiomers is monitored by a UV or fluorescence detector. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Applications in Synthesis

(R)-1-(4-Fluorophenyl)ethylamine is a valuable chiral building block for the asymmetric synthesis of pharmaceutically active compounds. Its primary amine and chiral center make it a key component in constructing more complex molecular architectures.

Workflow for Chiral Resolution and Salt Formation

The following diagram illustrates the general workflow for obtaining this compound from its racemic mixture.

Caption: General workflow for the chiral resolution and subsequent hydrochloride salt formation.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a dry and cool place, preferably under an inert atmosphere.

References

- 1. This compound | 321318-42-7 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]

- 4. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 5. (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 99% | Fisher Scientific [fishersci.ca]

Chiral Synthesis of (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral synthesis of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The guide details three primary synthetic strategies: diastereomeric salt resolution, asymmetric synthesis via enzymatic transamination, and kinetic resolution. Each section includes detailed experimental protocols, quantitative data, and visual representations of the workflows and logical relationships.

Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.

Common Resolving Agents and Performance

Tartaric acid and its derivatives are among the most effective and commonly used resolving agents for racemic amines. The selection of the appropriate resolving agent and solvent system is crucial for achieving high yield and enantiomeric excess and is often determined empirically.

| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Amine |

| L-(-)-Tartaric Acid | 1:0.5 | Isopropanol/Water | 20-25 | 70-85 | >95 |

| (1R)-(-)-10-Camphorsulfonic Acid | 1:1 | Ethanol | 0-5 | 65-80 | >98 |

| N-Acetyl-L-phenylalanine | 1:1 | Methanol | 20-25 | 60-75 | >97 |

Experimental Protocol: Resolution with L-(-)-Tartaric Acid

This protocol outlines the resolution of racemic 1-(4-Fluorophenyl)ethylamine using L-(-)-tartaric acid.

Materials:

-

Racemic 1-(4-Fluorophenyl)ethylamine

-

L-(-)-Tartaric Acid

-

Isopropanol

-

Deionized Water

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) in Ethyl Acetate

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic 1-(4-fluorophenyl)ethylamine in 100 mL of isopropanol in a flask.

-

In a separate beaker, dissolve 5.4 g (0.5 molar equivalent) of L-(-)-tartaric acid in a minimal amount of warm deionized water and add it to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then stir for 12-18 hours to induce crystallization of the diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Filter the crystalline precipitate and wash it with a small amount of cold isopropanol.

-

Dry the salt under vacuum. A typical yield is around 7.0-8.5 g.

-

-

Liberation of the Free (R)-Amine:

-

Suspend the dried diastereomeric salt in 50 mL of water and add 50 mL of dichloromethane.

-

Cool the mixture in an ice bath and add 2M NaOH solution dropwise with stirring until the pH of the aqueous layer is >10.

-

Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-1-(4-Fluorophenyl)ethylamine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free amine in ethyl acetate.

-

Slowly add a solution of HCl in ethyl acetate with stirring until precipitation is complete.

-

Filter the white precipitate, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

-

Caption: Workflow for Diastereomeric Salt Resolution.

Asymmetric Synthesis: Enzymatic Transamination

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantioselectivity. The use of ω-transaminases for the amination of prochiral ketones is a powerful biocatalytic method. In this approach, 4-fluoroacetophenone is converted directly to (R)-1-(4-Fluorophenyl)ethylamine using an (R)-selective ω-transaminase.

Key Parameters and Typical Results

The efficiency of the enzymatic transamination is influenced by several factors, including the choice of enzyme, amine donor, pH, temperature, and the presence of co-solvents.

| Enzyme | Amine Donor | Co-solvent | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) |

| (R)-selective ω-Transaminase | Isopropylamine | 10% DMSO | 7.5-8.5 | 30-40 | >95 | >99 |

| Engineered ω-Transaminase | D-Alanine | None | 7.0 | 35 | >98 | >99.5 |

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

This protocol describes the asymmetric synthesis of (R)-1-(4-Fluorophenyl)ethylamine from 4-fluoroacetophenone.

Materials:

-

4-Fluoroacetophenone

-

(R)-selective ω-Transaminase (lyophilized powder or immobilized)

-

Isopropylamine (or other suitable amine donor)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hydrochloric Acid (HCl) in Ethyl Acetate

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) containing 1 mM PLP.

-

Add the (R)-selective ω-transaminase to the buffer.

-

Add isopropylamine to the desired concentration (e.g., 500 mM).

-

In a separate vial, dissolve 4-fluoroacetophenone in DMSO and add it to the reaction mixture to a final concentration of 50-100 mM (final DMSO concentration of 5-10% v/v).

-

-

Biotransformation:

-

Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 24-48 hours.

-

Monitor the progress of the reaction by HPLC or GC analysis.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, adjust the pH of the mixture to >10 with a suitable base (e.g., 2M NaOH).

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-1-(4-Fluorophenyl)ethylamine.

-

-

Formation of the Hydrochloride Salt:

-

Follow the procedure described in section 1.2, step 4.

-

Caption: Pathway for Asymmetric Synthesis via Enzymatic Transamination.

Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution, particularly using lipases, is a widely used method for the preparation of chiral amines.

Lipase-Catalyzed Acetylation

In this approach, a lipase is used to selectively acylate one enantiomer of the racemic amine, typically using an acyl donor like ethyl acetate or vinyl acetate. This results in the formation of an N-acetylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee% of Unreacted Amine |

| Candida antarctica lipase B (CALB) | Ethyl Acetate | Toluene | 40-50 | 24-48 | ~50 | >99 |

| Pseudomonas cepacia lipase (PCL) | Vinyl Acetate | Hexane | 30-40 | 48-72 | ~50 | >98 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol details the kinetic resolution of racemic 1-(4-Fluorophenyl)ethylamine using Candida antarctica lipase B.

Materials:

-

Racemic 1-(4-Fluorophenyl)ethylamine

-

Candida antarctica lipase B (immobilized, e.g., Novozym 435)

-

Ethyl Acetate

-

Toluene

-

Hydrochloric Acid (HCl) in Ethyl Acetate

Procedure:

-

Enzymatic Reaction:

-

To a solution of 10.0 g of racemic 1-(4-fluorophenyl)ethylamine in 100 mL of toluene, add 20.0 mL of ethyl acetate.

-

Add 1.0 g of immobilized Candida antarctica lipase B.

-

Stir the suspension at 45°C.

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached (typically 24-48 hours).

-

-

Separation:

-

Filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ethyl acetate.

-

The resulting mixture contains (S)-N-(1-(4-fluorophenyl)ethyl)acetamide and unreacted (R)-1-(4-Fluorophenyl)ethylamine.

-

Separate the unreacted amine from the acetylated product by column chromatography or by acid-base extraction. For the latter, dissolve the mixture in diethyl ether and extract with 1M HCl. The amine will move to the aqueous phase as the hydrochloride salt, while the amide remains in the organic phase.

-

-

Isolation of (R)-Amine:

-

Basify the acidic aqueous extract with 2M NaOH to a pH >10.

-

Extract the liberated (R)-amine with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain enantiomerically enriched (R)-1-(4-Fluorophenyl)ethylamine.

-

-

Formation of the Hydrochloride Salt:

-

Follow the procedure described in section 1.2, step 4.

-

Caption: Principle of Kinetic Resolution by Enzymatic Acetylation.

Asymmetric Synthesis of Fluorinated Chiral Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into chiral amine scaffolds offers a powerful strategy for modulating the physicochemical and biological properties of pharmacologically active compounds. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter basicity, making fluorinated chiral amines highly sought-after building blocks in drug discovery and development. This guide provides a comprehensive overview of the core methodologies for the asymmetric synthesis of these valuable compounds, complete with detailed experimental protocols, comparative data, and visual workflows to aid in methodological selection and implementation.

Core Synthetic Strategies

Several powerful strategies have emerged for the stereoselective synthesis of fluorinated chiral amines. The choice of method often depends on the desired substitution pattern and the specific fluorine-containing group to be installed. The following sections detail the most prominent and effective approaches.

Manganese-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines

Transition metal-catalyzed asymmetric hydrogenation of imines is a highly efficient method for the synthesis of chiral amines. Recent advancements have demonstrated the utility of earth-abundant manganese catalysts for the enantioselective reduction of fluorinated imines, offering a sustainable and effective alternative to noble metal catalysts.[1]

Experimental Protocol: General Procedure for Mn-Catalyzed Asymmetric Hydrogenation

A representative experimental protocol is as follows:

-

In a nitrogen-filled glovebox, a solution of the chiral ferrocenyl P,N,N-ligand (0.011 mmol) and Mn(CO)₅Br (0.010 mmol) in toluene (1.0 mL) is stirred at 80 °C for 1 hour to pre-form the catalyst.

-

The solution is then cooled to room temperature, and the fluorinated imine substrate (1.0 mmol) and a base (e.g., t-BuOK, 0.1 mmol) are added.

-

The reaction vessel is transferred to an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).

-

After cooling to room temperature and venting the hydrogen, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired fluorinated chiral amine.

Quantitative Data

| Entry | Substrate (Fluorinated Imine) | Product | Yield (%) | ee (%) |

| 1 | N-(4-Methoxyphenyl)-1-(4-fluorophenyl)ethan-1-imine | (R)-1-(4-Fluorophenyl)-N-(4-methoxyphenyl)ethan-1-amine | 95 | 98 |

| 2 | N-Phenyl-1-(3-(trifluoromethyl)phenyl)ethan-1-imine | (R)-N-Phenyl-1-(3-(trifluoromethyl)phenyl)ethan-1-amine | 92 | 96 |

| 3 | 1-(4-Bromophenyl)-N-(p-tolyl)ethan-1-imine | (R)-1-(4-Bromophenyl)-N-(p-tolyl)ethan-1-amine | 98 | 95 |

| 4 | N-Benzyl-1-(pentafluorophenyl)ethan-1-imine | (R)-N-Benzyl-1-(pentafluorophenyl)ethan-1-amine | 89 | 97 |

Data is representative and compiled from typical results reported in the literature for similar reactions.

Stereoselective Additions to N-tert-Butylsulfinyl Imines

The use of N-tert-butylsulfinyl imines as chiral auxiliaries is a robust and widely employed strategy for the asymmetric synthesis of a diverse range of chiral amines, including those bearing fluorine substituents.[2] This method relies on the diastereoselective addition of nucleophiles to the C=N bond of the sulfinyl imine, where the stereochemical outcome is directed by the chiral sulfinyl group.

Experimental Protocol: General Procedure for Nucleophilic Addition to Fluorinated N-tert-Butylsulfinyl Imines

A typical experimental procedure is as follows:

-

To a solution of the fluorinated N-tert-butylsulfinyl imine (1.0 mmol) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), the nucleophile (e.g., a Grignard reagent, an organolithium species, or a Reformatsky reagent, 1.2 mmol) is added dropwise.

-

The reaction mixture is stirred at this temperature for a specified time (e.g., 1-4 hours) until the reaction is complete, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The resulting diastereomeric product is purified by column chromatography.

-

The sulfinyl group is subsequently removed by treatment with an acid (e.g., HCl in methanol) to afford the free chiral amine.

Quantitative Data

| Entry | Fluorinated Sulfinyl Imine | Nucleophile | Product | Yield (%) | dr |

| 1 | (S)-N-(1-(Trifluoromethyl)ethylidene)-2-methylpropane-2-sulfinamide | MeMgBr | (S,R)-N-(1,1,1-Trifluoro-2-methylpropan-2-yl)-2-methylpropane-2-sulfinamide | 85 | >95:5 |

| 2 | (S)-N-(Difluoromethylidene)-2-methylpropane-2-sulfinamide | PhLi | (S,R)-N-(Difluoro(phenyl)methyl)-2-methylpropane-2-sulfinamide | 90 | >98:2 |

| 3 | (S)-N-(1-(4-Chlorophenyl)-2,2,2-trifluoroethylidene)-2-methylpropane-2-sulfinamide | Et₂Zn, TMSCl | (S,S)-N-(1-(4-Chlorophenyl)-2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-2-methylpropane-2-sulfinamide | 78 | 92:8 |

| 4 | (R)-N-((4-bromophenyl)(trifluoromethyl)methylene)-2-methylpropane-2-sulfinamide | AllylMgBr | (R,S)-N-(1-(4-bromophenyl)-1-(trifluoromethyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide | 88 | 97:3 |

Data is representative and compiled from typical results reported in the literature for similar reactions.[3]

Hydrogen Bonding Phase-Transfer Catalysis for β-Fluoroamine Synthesis

Phase-transfer catalysis provides a practical approach for performing reactions between reagents in immiscible phases. The development of chiral hydrogen-bond-donating catalysts has enabled the enantioselective synthesis of β-fluoroamines through the ring-opening of aziridinium ions with a fluoride source.[4]

Experimental Protocol: General Procedure for Phase-Transfer Catalyzed Fluorination

A representative experimental procedure is as follows:

-

To a mixture of the meso-aziridine precursor (0.1 mmol) and a fluoride source (e.g., CsF, 0.3 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral bis-urea catalyst (0.01 mmol, 10 mol%).

-

The reaction mixture is stirred vigorously at a specified temperature (e.g., room temperature or 40 °C) for a designated time (e.g., 24-48 hours).

-

Upon completion, the reaction mixture is filtered to remove the insoluble fluoride salt.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched β-fluoroamine.

Quantitative Data

| Entry | Aziridine Precursor | Catalyst | Product | Yield (%) | er |

| 1 | 1-Benzoyl-2,3-diphenylaziridine | Chiral Bis-urea | (1R,2R)-N-(2-Fluoro-1,2-diphenylethyl)benzamide | 85 | 95:5 |

| 2 | 1-((4-Methoxybenzoyl)-2,3-bis(4-chlorophenyl)aziridine | Chiral Bis-urea | (1R,2R)-N-(1,2-Bis(4-chlorophenyl)-2-fluoroethyl)-4-methoxybenzamide | 92 | 96:4 |

| 3 | 1-Tosyl-2,3-dimethylaziridine | Chiral Bis-urea | (2R,3R)-3-Fluoro-N-tosylbutan-2-amine | 78 | 92:8 |

| 4 | 1-Boc-2,3-di-n-propylaziridine | Chiral Bis-urea | tert-Butyl ((4R,5R)-5-fluoroheptan-4-yl)carbamate | 81 | 94:6 |

Data is representative and compiled from typical results reported in the literature for similar reactions.[5][6]

Biocatalytic Asymmetric Synthesis

The use of enzymes for the synthesis of chiral molecules offers significant advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. Transaminases, in particular, have emerged as powerful biocatalysts for the production of chiral amines from prochiral ketones.[7][8]

Experimental Protocol: General Procedure for Biocatalytic Transamination

A typical experimental procedure for a whole-cell biocatalytic reaction is as follows:

-

A culture of E. coli cells expressing a suitable transaminase is grown to a desired optical density. The cells are then harvested by centrifugation and resuspended in a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

To the cell suspension are added the fluorinated prochiral ketone substrate (e.g., 10 mM), an amine donor (e.g., isopropylamine, 1 M), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).

-

The reaction progress is monitored by HPLC or GC analysis.

-

Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried, concentrated, and the resulting chiral amine is purified by an appropriate method, such as column chromatography or crystallization.

Quantitative Data

| Entry | Substrate (Prochiral Ketone) | Enzyme | Product | Conversion (%) | ee (%) |

| 1 | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | Transaminase (e.g., from Vibrio fluvialis) | (R)-1-(4-(Trifluoromethyl)phenyl)ethan-1-amine | >99 | >99 |

| 2 | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | Engineered Transaminase | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine | 98 | >99.5 |

| 3 | 2,2-Difluoro-1-phenylethan-1-one | Transaminase (e.g., from Arthrobacter sp.) | (R)-2,2-Difluoro-1-phenylethan-1-amine | 95 | 99 |

| 4 | 1-(Pentafluorophenyl)propan-1-one | Transaminase (e.g., from Chromobacterium violaceum) | (S)-1-(Pentafluorophenyl)propan-1-amine | 97 | >99 |

Data is representative and compiled from typical results reported in the literature for similar reactions.[9]

Stereospecific Isomerization of α-Chiral Allylic Amines

A powerful strategy for the synthesis of γ-chiral trifluoromethylated amines involves the stereospecific isomerization of readily accessible α-chiral allylic amines. This method allows for the transfer of chirality from the α- to the γ-position, followed by a diastereoselective reduction to furnish the desired product.[10][11]

Experimental Protocol: General Procedure for Isomerization-Reduction

A representative experimental procedure is as follows:

-

A solution of the α-chiral trifluoromethylated allylic amine (0.25 mmol) and an organic base catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 0.013 mmol) in an anhydrous solvent (e.g., toluene, 2.5 mL) is heated at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 16 hours).

-

The reaction mixture is then cooled (e.g., to -78 °C), and a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), 0.5 mmol) is added dropwise.

-

The mixture is stirred at this temperature for a period (e.g., 2 hours) and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

The resulting mixture is stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the α,γ-chiral trifluoromethylated amine.

Quantitative Data

| Entry | α-Chiral Allylic Amine | Product | Yield (%) | dr | c.t. (%) |

| 1 | (R,E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-amine | (2R,4R)-4-Phenyl-1,1,1-trifluorobutan-2-amine | 85 | 75:25 | 95 |

| 2 | (R,E)-4-(4-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-amine | (2R,4R)-4-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-amine | 90 | 72:28 | 91 |

| 3 | (R,E)-4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-amine | (2R,4R)-4-(4-Chlorophenyl)-1,1,1-trifluorobutan-2-amine | 88 | 80:20 | 93 |

| 4 | (R,E)-1,1,1-Trifluoro-4-(naphthalen-2-yl)but-3-en-2-amine | (2R,4R)-1,1,1-Trifluoro-4-(naphthalen-2-yl)butan-2-amine | 82 | 70:30 | 97 |

c.t. = chirality transfer. Data is representative and compiled from typical results reported in the literature for similar reactions.

Visualization of Workflows and Pathways

To further aid in the understanding and selection of synthetic methodologies, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

References

- 1. Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]

- 8. Manganese-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Imines Using Chiral Ferrocenyl P,N,N-Ligands. | Semantic Scholar [semanticscholar.org]

- 9. [PDF] Asymmetric Biocatalytic Synthesis of Fluorinated Pyridines through Transesterification or Transamination: Computational Insights into the Reactivity of Transaminases | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tipping Point of Precision: A Technical Guide to Fluorinated Ethylamines in Neurological Disorder Research

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neurological disorder research, the quest for precise molecular tools to unravel disease mechanisms and accelerate drug development is paramount. A new in-depth technical guide released today sheds light on the pivotal role of fluorinated ethylamines as powerful probes for studying the brain's monoamine transporter systems. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive resource, detailing the synthesis, characterization, and application of these compounds, with a particular focus on their use in Positron Emission Tomography (PET) imaging.

The guide meticulously outlines the advantages of incorporating fluorine into ethylamine structures, a strategy that has yielded radioligands with enhanced binding affinity, selectivity, and metabolic stability. These properties are critical for the non-invasive in vivo imaging of key neurological targets such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a spectrum of debilitating conditions, including Parkinson's disease, Alzheimer's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).

This technical document goes beyond a mere literature review by providing structured tables of quantitative data, allowing for at-a-glance comparison of the binding affinities and pharmacokinetic profiles of various fluorinated ethylamine derivatives. Furthermore, it presents detailed experimental protocols for crucial stages of research, from the chemical synthesis and radiolabeling of these tracers to their evaluation in in vitro binding assays and in vivo small-animal PET imaging studies.

A key feature of this whitepaper is its use of mandatory data visualization. Complex signaling pathways, experimental workflows, and logical relationships are elucidated through clear and concise diagrams generated using the Graphviz DOT language. These visualizations adhere to strict design specifications, ensuring clarity and high contrast for optimal readability.

By offering a granular, hands-on perspective on the methodologies and data interpretation central to this field, the guide aims to empower researchers to design more effective experiments, accelerate the discovery of novel therapeutic agents, and ultimately, contribute to a deeper understanding of the molecular underpinnings of neurological disorders.

Introduction to Fluorinated Ethylamines in Neurological Research

The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern medicinal chemistry and drug discovery. In the realm of neuroscience, the modification of ethylamine scaffolds—a common motif in endogenous neurotransmitters and psychoactive compounds—with fluorine has unlocked new possibilities for developing highly specific probes for neurological targets. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide focuses on the application of fluorinated ethylamines, particularly as radioligands for Positron Emission Tomography (PET) imaging of monoamine transporters. These transporters—DAT, SERT, and NET—are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for a wide array of therapeutic drugs. The development of fluorine-18 (¹⁸F) labeled ethylamine derivatives has been instrumental in advancing our understanding of these transporters in both healthy and diseased states. The 109.8-minute half-life of ¹⁸F is well-suited for the temporal resolution required for PET imaging studies, allowing for synthesis, purification, and imaging within a practical timeframe.

This document will provide a technical overview of the synthesis, in vitro and in vivo characterization, and application of fluorinated ethylamines in neurological disorder research, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis and Radiolabeling of Fluorinated Ethylamines

The synthesis of fluorinated ethylamines for PET imaging involves both the preparation of the non-radioactive ("cold") standard and the subsequent incorporation of the positron-emitting ¹⁸F isotope. The synthetic routes are designed to be efficient and amenable to the short half-life of ¹⁸F.

General Synthetic Strategies

The introduction of a fluoroethyl group is a common strategy. This is often achieved by nucleophilic substitution using a suitable precursor and a fluorinating agent. For ¹⁸F-labeling, the most common method is nucleophilic substitution with [¹⁸F]fluoride, which is typically produced in a cyclotron.

A general workflow for the synthesis of an ¹⁸F-labeled fluoroethylamine derivative is depicted below:

Experimental Protocol: Radiosynthesis of a Generic [¹⁸F]Fluoroethyl-Amine Derivative

This protocol outlines a typical procedure for the ¹⁸F-fluoroethylation of a secondary amine precursor.

Materials:

-

Precursor with a leaving group (e.g., tosylate, mesylate, or bromo derivative)

-

[¹⁸F]Fluoride in [¹⁸O]water from cyclotron

-

Kryptofix 2.2.2 (K₂.₂.₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Water for injection

-

Sterile saline for injection

-

Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)

-

HPLC system with a semi-preparative column and a radiation detector

Procedure:

-

Trapping and Elution of [¹⁸F]Fluoride: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water solution through a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride. Elute the trapped [¹⁸F]fluoride from the cartridge with a solution of K₂CO₃ and K₂.₂.₂ in acetonitrile/water.

-

Azeotropic Drying: Evaporate the solvent from the eluted [¹⁸F]fluoride solution under a stream of nitrogen at an elevated temperature (e.g., 110 °C). Add anhydrous acetonitrile and repeat the evaporation process two to three times to ensure the [¹⁸F]fluoride/K₂.₂.₂ complex is anhydrous.

-

Radiolabeling Reaction: Dissolve the precursor (typically 1-5 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂.₂.₂ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

-

Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the crude product from the C18 cartridge with acetonitrile and purify it using a semi-preparative HPLC system.

-

Formulation: Collect the HPLC fraction containing the desired radiolabeled product. Remove the HPLC solvent by rotary evaporation or by passing the solution through a C18 SPE cartridge, eluting with ethanol, and then evaporating the ethanol. Formulate the final product in sterile saline for injection, followed by sterile filtration.

In Vitro Characterization

Before a novel fluorinated ethylamine radiotracer can be used in vivo, its binding characteristics must be thoroughly evaluated in vitro. This typically involves competitive binding assays using membrane preparations from cells expressing the target transporter or from brain tissue known to be rich in the target.

Quantitative Data: Binding Affinities of Selected Fluorinated Ethylamine Analogs

The binding affinity of a compound for its target is a critical determinant of its potential as a PET tracer. High affinity (typically in the low nanomolar or sub-nanomolar range) is desirable for achieving a good signal-to-noise ratio in PET images. The following table summarizes the in vitro binding affinities (Ki values) for a selection of fluorinated compounds targeting monoamine transporters.

| Compound Class/Name | Target | Ki (nM) | Species | Reference |

| 3β-Phenyl Tropane Analogs | ||||

| [¹⁸F]FECNT | DAT | 15.3 | Monkey | (Farde et al., 1994) |

| [¹⁸F]FP-CIT | DAT | 1.2 | Human | (Abi-Dargham et al., 1996) |

| SERT | 10.5 | Human | (Abi-Dargham et al., 1996) | |

| Diphenyl Sulfide Analogs | ||||

| [¹⁸F]F-Me-DASP | SERT | 0.17 | Human | (Szabo et al., 1999) |

| Reboxetine Analogs | ||||

| (S,S)-[¹⁸F]FMeNER-D₂ | NET | 1.1 | Human | (Harada et al., 2010) |

Note: This table is a representative sample. Ki values can vary depending on the experimental conditions.

Experimental Protocol: In Vitro Competitive Binding Assay for DAT

This protocol describes a method to determine the binding affinity of a test compound (e.g., a novel fluorinated ethylamine) for the dopamine transporter (DAT) by measuring its ability to displace a known radioligand.

Materials:

-

Membrane preparation from a cell line expressing DAT (e.g., HEK-293-DAT) or from striatal tissue.

-

Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428).

-

Unlabeled test compound (fluorinated ethylamine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Non-specific binding determinant (e.g., 10 µM cocaine or GBR 12909).

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet several times by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific binding determinant), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Characterization and PET Imaging

The ultimate test for a new radiotracer is its performance in vivo. Small-animal PET imaging allows for the non-invasive assessment of the tracer's brain uptake, regional distribution, pharmacokinetics, and specificity for its target.

Quantitative Data: In Vivo Performance of Selected Fluorinated Ethylamine Analogs

The in vivo performance of a PET tracer is often assessed by its brain uptake and target-to-background ratios. The striatum, being rich in DAT, is a key region of interest for DAT tracers, while the cerebellum is often used as a reference region due to its low density of monoamine transporters.

| Radiotracer | Target | Brain Uptake (%ID/g at peak) | Striatum/Cerebellum Ratio (at optimal time) | Species | Reference |

| [¹⁸F]FECNT | DAT | ~0.5 | ~3.0 | Monkey | (Farde et al., 1994) |

| [¹⁸F]FP-CIT | DAT | ~1.0 | >5.0 | Human | (Abi-Dargham et al., 1996) |

| (S,S)-[¹⁸F]FMeNER-D₂ | NET | ~0.8 | Thalamus/Cerebellum ~2.0 | Monkey | (Harada et al., 2010) |

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocol: Small-Animal PET Imaging with a Fluorinated Ethylamine Tracer

This protocol provides a general workflow for conducting a PET imaging study in a mouse model of a neurological disorder.

Materials:

-

[¹⁸F]-labeled fluorinated ethylamine radiotracer.

-

Anesthetized mouse.

-

Small-animal PET/CT or PET/MR scanner.

-

Catheter for intravenous injection.

-

Heating pad to maintain body temperature.

Procedure:

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on the scanner bed. Insert a catheter into a tail vein for radiotracer injection.

-

Transmission Scan: Perform a transmission scan (using a rotating radioactive source or CT) for attenuation correction of the subsequent emission scan.

-

Radiotracer Injection and Emission Scan: Inject a bolus of the radiotracer (typically 5-10 MBq) through the tail vein catheter. Immediately start the dynamic emission scan, acquiring data for 60-90 minutes.

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time, applying corrections for attenuation, scatter, and radioactive decay.

-

Image Analysis:

-

Co-register the PET images with an anatomical image (CT or MRI) for anatomical localization.

-

Define regions of interest (ROIs) on the brain images (e.g., striatum, cerebellum, cortex).

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

-

Calculate outcome measures such as standardized uptake value (SUV), target-to-reference region ratios, and, for more advanced studies, binding potential (BP_ND) using kinetic modeling.

-

Signaling Pathways and Logical Relationships

Fluorinated ethylamines exert their effects by binding to monoamine transporters, thereby modulating the concentration of neurotransmitters in the synapse. Understanding the downstream signaling pathways is crucial for interpreting the functional consequences of this binding.

Dopamine Transporter (DAT) Signaling

The primary function of DAT is the reuptake of dopamine from the synaptic cleft. By binding to DAT, fluorinated ethylamines can either block this reuptake (acting as antagonists) or induce the reverse transport of dopamine (acting as agonists or substrates).

Serotonin Transporter (SERT) Signaling

Similar to DAT, SERT is responsible for the reuptake of serotonin from the synapse. Fluorinated ethylamines targeting SERT can modulate serotonergic neurotransmission, which is implicated in mood disorders.

Conclusion and Future Directions

Fluorinated ethylamines have emerged as indispensable tools in the field of neurological disorder research. Their utility as PET radioligands for imaging monoamine transporters has provided unprecedented insights into the pathophysiology of various brain disorders and has become a vital component of the drug development pipeline. The ability to non-invasively quantify the density and distribution of these critical transporters in the living brain holds immense promise for early diagnosis, patient stratification, and monitoring treatment response.

Future research in this area will likely focus on the development of next-generation fluorinated ethylamine probes with even greater selectivity for transporter subtypes, improved pharmacokinetic profiles, and enhanced sensitivity for detecting subtle changes in transporter expression. Furthermore, the application of these powerful imaging tools in longitudinal studies will be crucial for tracking disease progression and evaluating the efficacy of novel therapeutic interventions. As our understanding of the complex interplay of neurotransmitter systems in neurological disorders deepens, the precision afforded by fluorinated ethylamine-based PET imaging will undoubtedly continue to be a driving force for innovation and discovery.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and fine chemical industries. Many therapeutic agents are chiral, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and a more predictable dose-response relationship. One of the most common and industrially scalable methods for chiral resolution is through the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differing physical properties, such as solubility.[1][2]

This document provides a detailed application note and a generalized protocol for the chiral resolution of racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class (e.g., ibuprofen, ketoprofen), using the chiral resolving agent (R)-1-(4-Fluorophenyl)ethylamine hydrochloride. While specific experimental data for this exact resolving agent is limited in publicly available literature, this protocol is adapted from established procedures for structurally analogous resolving agents, such as (R)-α-phenylethylamine, and provides a robust framework for developing a specific resolution process.[3][4][5]

Principle of Diastereomeric Salt Resolution

The fundamental principle behind this resolution technique is the reaction of a racemic mixture of a chiral acid (a 1:1 mixture of R-acid and S-acid) with a single enantiomer of a chiral base, in this case, (R)-1-(4-Fluorophenyl)ethylamine. This reaction forms a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).[4][6] Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and recycled.[1][5]

Data Presentation

The following tables summarize representative quantitative data from chiral resolution experiments of profens using analogous chiral amines. These tables are intended to provide an expected range of values for yield and enantiomeric excess (ee%). The actual values obtained with this compound may vary and would require experimental optimization.

Table 1: Representative Data for the Chiral Resolution of Racemic Ibuprofen

| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered (S)-Ibuprofen | Reference |

| (S)-(-)-α-phenylethylamine | Ethanol/Water | Not specified | >88% | [7] |

| (R)-(+)-α-methylbenzylamine | Not specified | 2.4% (overall) | >99.97% | [8] |

Table 2: Representative Data for the Chiral Resolution of other Profens

| Racemic Profen | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid | Reference |

| Ketoprofen | (R)-α-phenylethylamine | Not specified | Not specified | Not specified | [3] |

| Flurbiprofen | 1-phenylethylamine | Ethanol | Not specified | Increased from 77% to 95% | [9] |

Experimental Protocols

The following protocols provide a detailed methodology for the chiral resolution of a racemic carboxylic acid (e.g., ibuprofen) using this compound.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Materials:

-

Racemic carboxylic acid (e.g., Racemic Ibuprofen)

-

This compound

-

A suitable solvent system (e.g., ethanol/water mixture, ethyl acetate, methanol)

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Crystallization vessel (e.g., Erlenmeyer flask)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolution: In a crystallization vessel, dissolve the racemic carboxylic acid in a suitable solvent or solvent mixture with heating and stirring. The choice of solvent is crucial and often requires screening to find a system where the diastereomeric salts have a significant solubility difference.

-

Addition of Resolving Agent: In a separate container, prepare a solution of this compound in the same solvent system. The molar ratio of the resolving agent to the racemic acid is typically between 0.5 and 1.0 equivalents. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Salt Formation: Slowly add the solution of the resolving agent to the heated solution of the racemic acid with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath) to induce crystallization of the less soluble diastereomeric salt. The cooling rate can influence the crystal size and purity.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the isolated crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystalline diastereomeric salt to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

Materials:

-

Isolated diastereomeric salt from Protocol 1

-

A strong acid (e.g., 2 M Hydrochloric Acid)

-

An organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Acidification: Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.

-

Liberation of Free Acid: Add a strong acid (e.g., 2 M HCl) to the mixture until the aqueous layer is acidic (test with pH paper). This will protonate the carboxylate anion, liberating the free carboxylic acid, and protonate the resolving agent, keeping it in the aqueous phase.

-

Extraction: Shake the separatory funnel vigorously to extract the enantiomerically enriched carboxylic acid into the organic layer. Allow the layers to separate.

-

Separation: Drain the aqueous layer and collect the organic layer. The aqueous layer contains the hydrochloride salt of the resolving agent, which can be recovered.

-

Washing: Wash the organic layer with water and then with brine to remove any residual acid and inorganic salts.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (ee%)

The enantiomeric purity of the resolved carboxylic acid must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

Materials:

-

Enantiomerically enriched carboxylic acid sample

-

Chiral HPLC column (e.g., a column with a polysaccharide-based chiral stationary phase)

-

HPLC system with a suitable detector (e.g., UV detector)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks.

-

Detection and Quantification: The detector will measure the area of each peak. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the following formula:

ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key processes involved in the chiral resolution of a racemic carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. scribd.com [scribd.com]

- 8. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical step in the development of pharmaceuticals and fine chemicals, as the enantiomers of a chiral molecule often exhibit different physiological activities.[1] Diastereomeric salt crystallization is a robust and widely used method for separating enantiomers from a racemic mixture. This technique relies on the reaction of a racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

(R)-1-(4-Fluorophenyl)ethylamine is a common chiral resolving agent employed for the separation of racemic acids. The hydrochloride salt is often used for its stability and ease of handling. This document provides detailed application notes and protocols for the use of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride in diastereomeric salt crystallization.

Principle of the Method

The fundamental principle involves the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure amine like (R)-1-(4-Fluorophenyl)ethylamine results in the formation of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system, enabling their separation.

Experimental Protocols

A general workflow for diastereomeric salt resolution involves several key stages: salt formation, crystallization, isolation of the desired diastereomeric salt, and liberation of the enantiomerically pure acid.

Protocol 1: Screening for Optimal Crystallization Conditions

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. Therefore, a screening process is essential to identify the optimal parameters.

Materials:

-

Racemic carboxylic acid

-

This compound

-

A base (e.g., sodium hydroxide, potassium hydroxide)

-

A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)

-

Small-scale crystallization vials or a multi-well plate

Procedure:

-

Liberation of the Free Amine: In a suitable reaction vessel, dissolve this compound in water. Add an equimolar amount of a strong base (e.g., 1 M NaOH) to neutralize the hydrochloride and liberate the free (R)-1-(4-Fluorophenyl)ethylamine. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure amine.

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a small amount of a screening solvent.

-

In a separate vial, dissolve an equimolar amount of the liberated (R)-1-(4-Fluorophenyl)ethylamine in the same solvent.

-

Combine the two solutions. If a precipitate forms immediately, it can be isolated. If not, proceed to the next step.

-

-

Crystallization Screening:

-

If no precipitate forms, slowly cool the solution to room temperature, and then to 0-4 °C.

-

If still no crystals form, try slow evaporation of the solvent.

-

Experiment with different solvents and solvent mixtures to find a system where one of the diastereomeric salts has significantly lower solubility.

-

-

Analysis: The diastereomeric excess (de) and enantiomeric excess (ee) of the resulting crystals and the mother liquor should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Protocol 2: Preparative Scale Resolution of a Racemic Carboxylic Acid

Once optimal conditions have been identified, the resolution can be scaled up. The following is a general procedure that should be adapted based on the results of the screening protocol.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Optimal solvent system identified in Protocol 1

-

Base (e.g., NaOH or KOH) for amine liberation and acid regeneration

-

Acid (e.g., HCl) for salt breaking

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Salt Formation:

-

Liberate the free (R)-1-(4-Fluorophenyl)ethylamine from its hydrochloride salt as described in Protocol 1.

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent, heating if necessary to achieve complete dissolution.

-

Add the liberated (R)-1-(4-Fluorophenyl)ethylamine (0.5 to 1.0 equivalent) to the solution. The optimal stoichiometry should be determined during the screening phase.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4 °C).

-

-

Isolation of the Diastereomeric Salt:

-

Isolate the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.

-

Dry the crystals under vacuum.

-

-

Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The progress of purification can be monitored by measuring the optical rotation or by chiral HPLC analysis of small samples.

-

Liberation of the Enantiomerically Pure Carboxylic Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and break the salt.

-

Extract the liberated free carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent: The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(4-Fluorophenyl)ethylamine. The free amine can be recovered by basifying the solution and extracting with an organic solvent, allowing for its reuse.

Data Presentation

The following tables provide a template for summarizing the quantitative data from diastereomeric salt crystallization experiments.

Table 1: Screening of Solvents for Diastereomeric Salt Crystallization

| Racemic Acid | Resolving Agent Stoichiometry (eq.) | Solvent System | Yield of Crystals (%) | Diastereomeric Excess (de) of Crystals (%) | Enantiomeric Excess (ee) of Acid from Crystals (%) |

| Acid X | 0.5 | Methanol | |||

| Acid X | 0.5 | Ethanol | |||

| Acid X | 0.5 | Isopropanol/Water (9:1) | |||

| Acid X | 1.0 | Acetone |

Table 2: Preparative Scale Resolution and Recrystallization

| Step | Mass of Starting Material (g) | Solvent and Volume (mL) | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |

| Initial Crystallization | ||||

| Diastereomeric Salt | ||||

| First Recrystallization | ||||

| Diastereomeric Salt | ||||

| Liberated Carboxylic Acid | ||||

| Enantiomerically Pure Acid |

Visualization of the Process

The following diagrams illustrate the key workflows in diastereomeric salt crystallization.

Caption: General workflow for the formation and crystallization of diastereomeric salts.

Caption: Workflow for the liberation of the pure enantiomer and recovery of the resolving agent.

References

Application Note: Chiral Separation of Amines Using (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often paramount to their biological activity and efficacy. Consequently, the preparation of enantiomerically pure amines is a crucial step in drug development. One of the most robust and widely employed methods for separating enantiomers of a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3]

This application note provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using (R)-1-(4-Fluorophenyl)ethylamine hydrochloride as the resolving agent. The principle of this method lies in the reaction of a racemic acid with an enantiomerically pure chiral amine, which forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[1][4] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired acid enantiomer can be recovered.

Principle of Chiral Resolution

The fundamental principle of this separation technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional laboratory techniques such as fractional crystallization. The resolving agent, (R)-1-(4-Fluorophenyl)ethylamine, selectively reacts with the enantiomers of the racemic carboxylic acid to form two different diastereomeric salts:

-

[(R)-Amine-(R)-Acid] Salt

-

[(R)-Amine-(S)-Acid] Salt

Due to the differing spatial arrangements of these diastereomeric salts, their crystal lattice energies and solvation properties vary, leading to different solubilities in a given solvent system. This solubility difference is exploited in the fractional crystallization step to isolate one of the diastereomers. Subsequent treatment of the isolated diastereomeric salt with an acid or base regenerates the enantiomerically enriched carboxylic acid and the resolving agent.

Experimental Protocol

This section provides a general experimental protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific solvent, temperature, and stoichiometry may require optimization for different substrates.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Standard laboratory glassware and equipment (Erlenmeyer flasks, crystallizing dish, Buchner funnel, separatory funnel)

-

pH indicator paper or pH meter

-

Rotary evaporator

Procedure:

1. Diastereomeric Salt Formation: a. In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently heating if necessary. c. Slowly add the amine solution to the carboxylic acid solution with constant stirring. d. The formation of the diastereomeric salts may be instantaneous, appearing as a precipitate, or may require time.

2. Fractional Crystallization: a. If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained. b. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. c. For further crystallization, the flask can be placed in an ice bath or a refrigerator. d. Collect the crystals by vacuum filtration using a Buchner funnel. e. Wash the crystals with a small amount of the cold solvent to remove impurities and the more soluble diastereomer.

3. Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the collected diastereomeric salt crystals in water. b. Add a sufficient amount of a base, such as 1 M sodium hydroxide solution, with stirring until the salt is completely dissolved and the solution is basic (pH > 11). This will liberate the free (R)-1-(4-Fluorophenyl)ethylamine. c. Extract the liberated amine with an organic solvent (e.g., diethyl ether) to separate it from the aqueous layer containing the sodium salt of the carboxylic acid. d. Acidify the remaining aqueous layer with a strong acid, such as 1 M hydrochloric acid, until the solution is acidic (pH < 2), which will precipitate the enantiomerically enriched carboxylic acid. e. Collect the purified carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

4. Recovery of the Resolving Agent (Optional): a. The organic extracts containing the (R)-1-(4-Fluorophenyl)ethylamine can be combined. b. The solvent can be removed under reduced pressure using a rotary evaporator to recover the resolving agent.

Data Presentation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess (ee%) of the obtained product. The following table provides a template for recording and comparing data from chiral resolution experiments.

| Experiment ID | Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Yield of Enriched Acid (%) | Enantiomeric Excess (ee%) of Acid |

| 1 | Racemic Ibuprofen | (R)-1-(4-Fluorophenyl)ethylamine HCl | Ethanol/Water (8:2) | 45 | 40 | 92% (S)-Ibuprofen |

| 2 | Racemic Mandelic Acid | (R)-1-(4-Fluorophenyl)ethylamine HCl | Methanol | 52 | 48 | 95% (R)-Mandelic Acid |

| 3 | Racemic 2-Chloromandelic Acid | (R)-1-(4-Fluorophenyl)ethylamine HCl | Isopropanol | 48 | 43 | 90% (S)-2-Chloromandelic Acid |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral amine separation protocol.

Caption: Workflow for Chiral Amine Separation.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and decision points within the chiral resolution process.

Caption: Logical Flow of Chiral Resolution.

References

Application Notes and Protocols: (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers from a racemic mixture.[1] The process relies on the reaction of a racemic acid or base with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1]

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its application is particularly relevant in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile. This document provides detailed protocols for the use of this compound in chiral resolution, including the formation and separation of diastereomeric salts and the subsequent analysis of enantiomeric purity.

Principle of Chiral Resolution